2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride

Medicinal chemistry SAR Sigma receptor ligands

2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride (CAS 1185297-21-5) is a synthetic piperidine-ether building block with the IUPAC name 4-(2-methylprop-2-enoxymethyl)piperidine hydrochloride, molecular formula C₁₀H₂₀ClNO, and molecular weight 205.73 g/mol. The compound features a secondary amine within the piperidine ring, a 2-methylallyl ether side chain linked through a methylene spacer at the 4-position, and is supplied as the hydrochloride salt for enhanced handling and solubility.

Molecular Formula C10H20ClNO
Molecular Weight 205.72 g/mol
CAS No. 1185297-21-5
Cat. No. B1487523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride
CAS1185297-21-5
Molecular FormulaC10H20ClNO
Molecular Weight205.72 g/mol
Structural Identifiers
SMILESCC(=C)COCC1CCNCC1.Cl
InChIInChI=1S/C10H19NO.ClH/c1-9(2)7-12-8-10-3-5-11-6-4-10;/h10-11H,1,3-8H2,2H3;1H
InChIKeyYHLGBKOGVRFBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride (CAS 1185297-21-5): Procurement-Relevant Identity and Physicochemical Baseline


2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride (CAS 1185297-21-5) is a synthetic piperidine-ether building block with the IUPAC name 4-(2-methylprop-2-enoxymethyl)piperidine hydrochloride, molecular formula C₁₀H₂₀ClNO, and molecular weight 205.73 g/mol. The compound features a secondary amine within the piperidine ring, a 2-methylallyl ether side chain linked through a methylene spacer at the 4-position, and is supplied as the hydrochloride salt for enhanced handling and solubility. Its core structure belongs to the 4-piperidinylmethyl ether class, which has been explored across multiple therapeutic areas including sigma receptor antagonism, muscarinic receptor modulation, and CNS drug discovery. [1][2]

Why 2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride Cannot Be Simply Replaced by Any 4-Piperidinylmethyl Ether Analog


Within the 4-piperidinylmethyl ether chemotype, seemingly minor structural variations — regiochemistry of the ether linkage (4- vs. 3-position), spacer length (methylene vs. ethylene vs. direct oxygen), N-substitution status, and the nature of the ether terminus — produce markedly different molecular shapes, conformational flexibility, and hydrogen-bonding capacity. For sigma receptor ligands derived from this scaffold, selectivity for sigma sites over dopamine D₂ and serotonin 5-HT₂ receptors is governed by the chemical nature of the piperidine nitrogen substituent, its distance from the basic nitrogen, and its spatial orientation relative to the other piperidine substituent. [1] Consequently, two 4-piperidinylmethyl ether analogs cannot be assumed interchangeable in a biological assay, synthetic pathway, or SAR campaign without explicit comparative data. The quantitative structural evidence below demonstrates exactly where 2-methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride occupies a distinct parameter space relative to its closest comparators.

2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride: Quantified Differentiation from Closest Analogs


Regiochemical Differentiation: 4-Position vs. 3-Position Ether Attachment on the Piperidine Ring

The target compound bears the 2-methylallyl ether at the piperidine 4-position via a methylene spacer, whereas the closest regioisomer, 2-methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride (CAS 1185297-47-5), places the identical substituent at the 3-position. [1] In piperidine-based sigma receptor and CNS-active scaffolds, the position of the side-chain attachment relative to the basic nitrogen critically determines the three-dimensional pharmacophore. Published SAR on disubstituted piperidine sigma ligands demonstrates that selectivity for sigma sites over dopamine D₂ and serotonin 5-HT₂ receptors is governed by the distance between the piperidine nitrogen and the side-chain substituent, as well as the relative spatial orientation of the two substituents. [2] The 4-substitution pattern in the target compound projects the 2-methylallyl ether moiety along a vector that is distinct from the 3-substituted analog, altering the N–O interatomic distance and conformational ensemble accessible to the molecule. No direct head-to-head pharmacological comparison between the two regioisomers has been published; however, the well-established dependence of sigma-1/sigma-2 selectivity on substitution geometry provides a class-level structural rationale for non-interchangeability. [2]

Medicinal chemistry SAR Sigma receptor ligands

Spacer-Length Differentiation: Methylene vs. Ethylene vs. Direct Oxygen Linker

The target compound employs a single methylene (–CH₂–) spacer between the piperidine 4-position and the ether oxygen. The closest extended-spacer analog, 4-{2-[(2-methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride (CAS 1219980-82-1), inserts an ethylene (–CH₂CH₂–) linker, increasing the molecular weight from 205.73 to 219.75 g/mol, adding one rotatable bond, and extending the distance between the basic piperidine nitrogen and the terminal alkene. Conversely, the direct-ether analog 4-[(2-methyl-2-propenyl)oxy]piperidine hydrochloride (no CAS identified) eliminates the methylene spacer entirely, attaching the oxygen directly to the piperidine 4-position, which reduces rotatable bond count and alters the pKa of the piperidine nitrogen due to the proximity of the electronegative oxygen. In 4-substituted piperidine analogs developed as subtype-selective NMDA receptor antagonists, the length and composition of the linker between the piperidine ring and the aromatic/alkene terminus were critical determinants of receptor subtype selectivity. [1] Although no head-to-head binding data are available for this specific series, the well-characterized impact of linker length on target engagement in the piperidine-ether chemotype establishes that methylene, ethylene, and direct-oxygen variants cannot be assumed to yield equivalent biological outcomes. [1]

Chemoinformatics Molecular design Kinase inhibitors

N-Substitution Status: Free Secondary Amine (NH) vs. N-Acetyl Capped Analog

The target compound presents a free secondary amine (NH) on the piperidine ring, whereas N-acetyl-4-(2-methylallyloxy)piperidine (no CAS identified) carries an N-acetyl cap that blocks the basic nitrogen. The free NH of the target compound provides a hydrogen-bond donor (HBD count = 2, comprising NH⁺ of the salt and the piperidine NH), a nucleophilic handle for further derivatization (e.g., amide coupling, reductive amination, sulfonylation), and a protonation site with an estimated pKa of ~10–11 (typical for secondary piperidine amines), enabling pH-dependent solubility and membrane permeability. The N-acetyl analog lacks the hydrogen-bond donor capacity at the piperidine nitrogen, has zero HBD at that position, and cannot undergo further N-functionalization without deprotection. The well-established SAR for sigma receptor ligands derived from piperidine-ether scaffolds demonstrates that the nature of the nitrogen substituent is the primary determinant of sigma-1 vs. sigma-2 selectivity and of selectivity over dopaminergic and serotonergic off-targets. [1] Therefore, the free NH form (target compound) and the N-acetyl form represent chemically and pharmacologically distinct entities.

Synthetic chemistry Derivatization Drug discovery

Ether Terminus Differentiation: 2-Methylallyl vs. Cyclobutylmethyl vs. Aryl Ethers

The target compound features a 2-methylallyl (methallyl) ether terminus containing a terminal alkene (C=C). The closest alkyl-ether comparator, cyclobutylmethyl 4-piperidinylmethyl ether hydrochloride (CAS 1219979-37-9), replaces the acyclic, unsaturated 2-methylallyl group with a cyclic, saturated cyclobutylmethyl group. [1] This substitution alters the molecular shape from a planar sp²-hybridized terminus to a puckered sp³-hybridized cyclobutane, changes the lipophilicity (XLogP3 of the target compound is not experimentally determined but is estimated to be lower than the cyclobutylmethyl analog due to the polarizable π-electrons of the alkene), and removes the alkene as a potential metabolic soft spot or as a handle for further chemical transformations (e.g., epoxidation, dihydroxylation, Heck coupling). Aryl-ether 4-piperidinylmethyl ether analogs (e.g., 4-chloro-2-methylphenyl or 2-methoxy-5-nitrophenyl variants) introduce aromatic π-stacking capability and significantly increased molecular weight (276–303 g/mol range vs. 205.73 g/mol for the target compound) and lipophilicity. [2] The presence of the terminal alkene in the target compound is a distinguishing feature for applications requiring alkene-specific reactivity or reduced molecular complexity compared to aryl-ether analogs.

Chemical biology Receptor pharmacology Lipophilicity

Physicochemical Property Baseline: TPSA, HBD/HBA, and Rotatable Bond Count for CNS Drug-Likeness Assessment

The target compound possesses a topological polar surface area (TPSA) of 21.3 Ų, 2 hydrogen-bond donors (NH⁺ of the salt and piperidine NH), 2 hydrogen-bond acceptors (ether oxygen and piperidine nitrogen), and 4 rotatable bonds. These values place the compound within favorable CNS drug-likeness space: TPSA < 60–70 Ų is associated with good blood–brain barrier permeability, HBD ≤ 3 and HBA ≤ 7 are consistent with CNS MPO desirability scores. [1] In comparison, aryl-ether 4-piperidinylmethyl ether analogs such as 2-methoxy-5-nitrophenyl 4-piperidinylmethyl ether hydrochloride (MW 302.75, TPSA > 50 Ų, additional HBA from nitro and methoxy groups) exceed typical CNS TPSA thresholds. The cyclobutylmethyl analog (CAS 1219979-37-9), being fully saturated, has no alkene and a different calculated logP, potentially shifting its CNS partition profile. The target compound's combination of low TPSA, moderate rotatable bond count, and presence of only two HBA makes it a physicochemically distinct entry point for CNS-oriented lead generation compared to heavier, more polar, or more flexible analogs.

ADME Drug-likeness CNS penetration

Recommended Procurement and Application Scenarios for 2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride (CAS 1185297-21-5)


CNS Lead Generation Libraries Requiring a Low-TPSA, Free-NH Piperidine Ether Building Block

Based on its TPSA of 21.3 Ų, HBD count of 2, and HBA count of 2, the compound falls well within CNS drug-likeness physicochemical space (TPSA < 70 Ų). For medicinal chemistry teams building focused screening libraries targeting sigma receptors, muscarinic receptors, or monoamine transporters, procurement of this specific 4-substituted, methylene-spacer, 2-methylallyl-ether variant provides a physicochemically favorable starting scaffold that cannot be replicated by heavier aryl-ether or extended-spacer analogs.

SAR Exploration of Piperidine Substitution Geometry in Sigma Receptor or NMDA Receptor Antagonist Programs

The 4-position regiochemistry of the ether attachment is a critical determinant of pharmacological selectivity in piperidine-based sigma receptor ligands and NMDA receptor antagonists. [1] Purchasing the 4-regioisomer (CAS 1185297-21-5) rather than the 3-regioisomer (CAS 1185297-47-5) is essential when the screening hit or lead series specifies a 4-substituted piperidine pharmacophore, as the spatial relationship between the basic nitrogen and the side chain governs receptor subtype selectivity.

Synthetic Diversification via the Free Piperidine NH or the Terminal Alkene Handle

The compound offers two orthogonal reactive handles for library synthesis: (i) the free secondary amine of the piperidine ring, which can undergo N-alkylation, N-acylation, N-sulfonylation, or reductive amination, and (ii) the terminal alkene of the 2-methylallyl group, which is amenable to epoxidation, dihydroxylation, or transition-metal-catalyzed cross-coupling. [2] This dual-handle reactivity profile is not available in N-capped analogs (e.g., N-acetyl-4-(2-methylallyloxy)piperidine) or saturated ether-terminus analogs (e.g., cyclobutylmethyl 4-piperidinylmethyl ether), making the target compound uniquely suited for parallel synthesis and diversity-oriented synthesis campaigns.

Physicochemical Comparator in ADME Profiling Panels

With its well-defined computational property profile — exact mass 205.1233420, monoisotopic mass 205.1233420, complexity 139, and only 4 rotatable bonds — the compound can serve as a low-molecular-weight, low-complexity reference standard within a broader panel of 4-piperidinylmethyl ether analogs during ADME profiling (e.g., logD, solubility, microsomal stability, CYP inhibition). Its position at the low end of the molecular weight and TPSA spectrum within this chemotype makes it a useful baseline for assessing the impact of increasing molecular size and polarity on ADME parameters.

Quote Request

Request a Quote for 2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.